Ethanone, 2-(6-amino-2-benzothiazolylthio)-1-(4-fluorophenyl)-
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Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is a complex organic compound with the molecular formula C15H11FN2OS2 This compound is characterized by the presence of a benzothiazole ring, an amino group, a fluorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the benzothiazole intermediate.
Formation of Ethanone Linkage: The final step involves the formation of the ethanone linkage by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but lacks the fluorophenyl group.
2-(4-Fluorophenyl)benzothiazole: Similar structure but lacks the amino group.
2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Contains a benzothiazole ring but has different substituents.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C15H11FN2OS2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H11FN2OS2/c16-10-3-1-9(2-4-10)13(19)8-20-15-18-12-6-5-11(17)7-14(12)21-15/h1-7H,8,17H2 |
InChI Key |
CDPOUIRVJMEBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N)F |
Origin of Product |
United States |
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